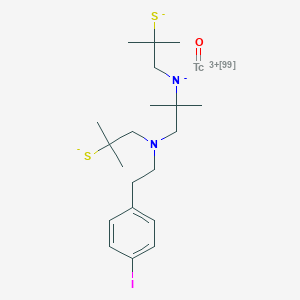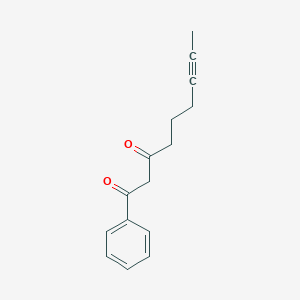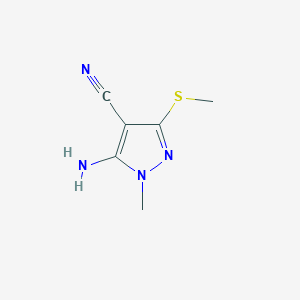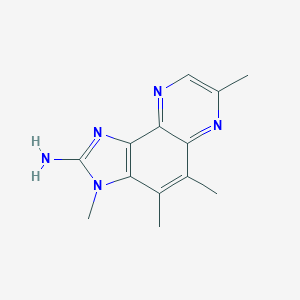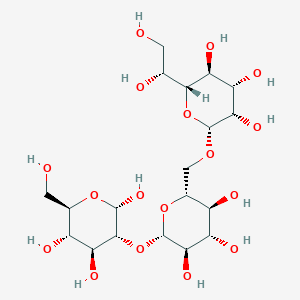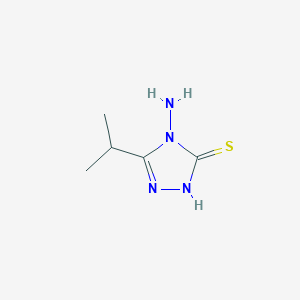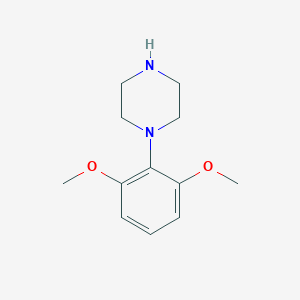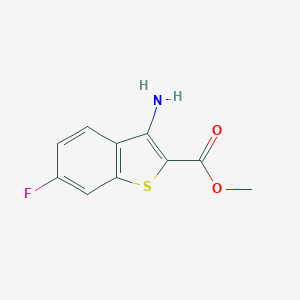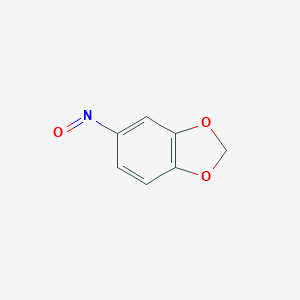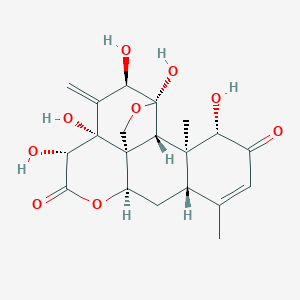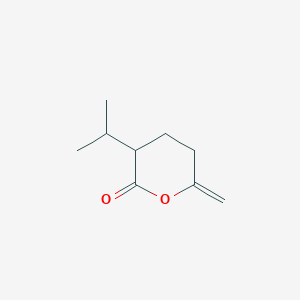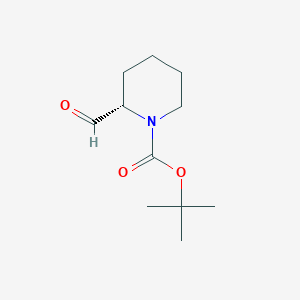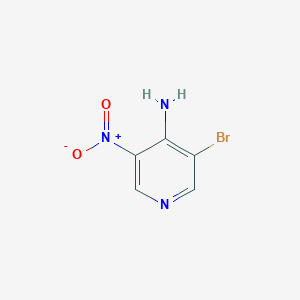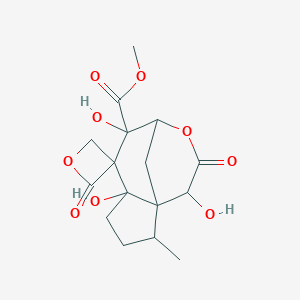
Veranisatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veranisatin B is a compound with the molecular formula C16H20O9 . It belongs to the class of organic compounds known as terpene lactones, which are prenol lipids containing a lactone ring .
Molecular Structure Analysis
The Veranisatin B molecule contains a total of 48 bonds. There are 28 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 four-membered ring, 1 five-membered ring, 2 six-membered rings, 1 eight-membered ring, 1 nine-membered ring, 1 eleven-membered ring, 3 esters (aliphatic), 3 hydroxyl groups, 1 secondary alcohol, and 2 tertiary alcohols .Physical And Chemical Properties Analysis
Veranisatin B has a molecular weight of 356.32 g/mol. It has a predicted density of 1.60±0.1 g/cm3 and a predicted boiling point of 603.0±55.0 °C .Applications De Recherche Scientifique
Neurotropic Properties
Veranisatin B, a sesquiterpenoid isolated from star anise (Illicium verum Hook. fil.), displays neurotropic properties. While showing convulsion and lethal toxicity in mice at higher doses, at lower doses it induces hypothermia. Veranisatin B, along with other related compounds, has been found to decrease locomotion enhanced by methamphetamine and demonstrate analgesic effects on certain pain models in mice (Nakamura, Okuyama, & Yamazaki, 1996).
Pharmacological Interactions
Investigations into other compounds structurally similar to Veranisatin B, such as bufadienolides and indole alkaloids in Venenum Bufonis, show that they exhibit a range of pharmacological effects, including anti-tumor, antinociceptive, anti-inflammatory, anesthetic, and antimicrobial activities. These studies suggest potential avenues for exploring Veranisatin B's interactions with various pharmacological pathways (Wei et al., 2019).
Cellular Transport Mechanisms
Research on compounds with similar molecular interactions as Veranisatin B, such as imatinib, reveals the significance of active cellular transport mechanisms in determining drug efficacy and resistance. This research might provide insights into Veranisatin B's cellular transport dynamics, impacting its pharmacological profile (Thomas, Wang, Clark, & Pirmohamed, 2004).
Receptor Interaction Studies
Seco-prezizaane terpenoids, structurally related to Veranisatin B, have shown varying degrees of inhibition of gamma-aminobutyric acid (GABA) receptors in different species. Veranisatin B's structural relatives interact with these receptors, indicating possible similar interactions by Veranisatin B, which could be relevant in neurological research and drug development (Kuriyama, Schmidt, Okuyama, & Ozoe, 2002).
Orientations Futures
Propriétés
Numéro CAS |
153445-93-3 |
|---|---|
Nom du produit |
Veranisatin B |
Formule moléculaire |
C16H20O9 |
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
methyl 5,7,11-trihydroxy-2-methyl-2',10-dioxospiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-7-carboxylate |
InChI |
InChI=1S/C16H20O9/c1-7-3-4-15(21)13(7)5-8(25-10(18)9(13)17)16(22,12(20)23-2)14(15)6-24-11(14)19/h7-9,17,21-22H,3-6H2,1-2H3 |
Clé InChI |
BPDHZCGFGOWILW-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |
SMILES canonique |
CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |
melting_point |
212-213°C |
Autres numéros CAS |
153445-93-3 |
Description physique |
Solid |
Synonymes |
veranisatin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



